(2-Methyl-3,5-dinitrophenyl)(2-methylpiperidin-1-yl)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and subsequent piperidination processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-METHYL-3,5-DINITROPHENYL)(2-METHYLPIPERIDINO)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted phenyl compounds, and various nitro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-METHYL-3,5-DINITROPHENYL)(2-METHYLPIPERIDINO)METHANONE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-METHYL-3,5-DINITROPHENYL)(2-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The piperidino group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-METHYL-3,5-DINITROPHENYL)-PIPERIDIN-1-YL-METHANONE
- (2-METHYL-3,5-DINITROPHENYL)-THIOMORPHOLIN-4-YL-METHANONE
- (2-METHYL-3,5-DINITROPHENYL)-MORPHOLIN-4-YL-METHANONE
Uniqueness
(2-METHYL-3,5-DINITROPHENYL)(2-METHYLPIPERIDINO)METHANONE is unique due to its specific combination of a dinitrophenyl group and a piperidino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further distinguish it from similar compounds .
Properties
Molecular Formula |
C14H17N3O5 |
---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
(2-methyl-3,5-dinitrophenyl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H17N3O5/c1-9-5-3-4-6-15(9)14(18)12-7-11(16(19)20)8-13(10(12)2)17(21)22/h7-9H,3-6H2,1-2H3 |
InChI Key |
YVQDPEFTDCGICW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
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